REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[C:5]1([CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[CH:7]=1)[OH:6].F>>[OH:6][C:5]1[CH:7]=[C:8]([OH:9])[CH:10]=[CH:11][C:12]=1[C:2]([NH2:3])=[S:1] |f:0.1|
|
Name
|
potassium thiocyanate
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0.3 L
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
subsequently, the mixture is stirred for 5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
0.25 l of hydrofluoric acid are then distilled off
|
Type
|
ADDITION
|
Details
|
the residue is mixed with a small amount of ice, which
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=S)N)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |